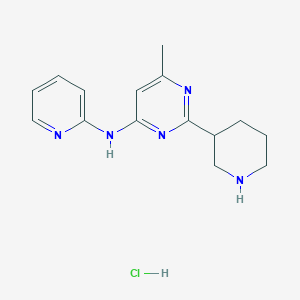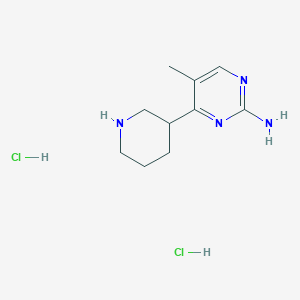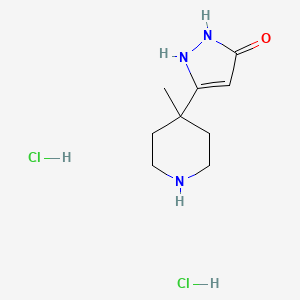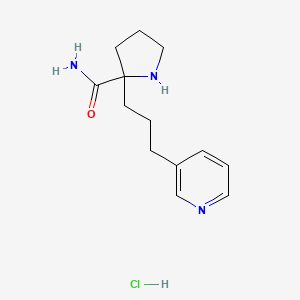
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Descripción general
Descripción
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride, often referred to as 3-PPAH, is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 218.6 g/mol. 3-PPAH is a derivative of pyrrolidine and is structurally related to the neurotransmitter dopamine. It has been used in a variety of research studies to investigate the effects of dopamine and its analogs on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Enantioselective Biotransformations in Organic Synthesis
Chen et al. (2012) explored the use of pyrrolidine-2,5-dicarboxamides, closely related to the compound , in organic synthesis. They demonstrated their applicability in the synthesis of enantiomerically pure compounds, a crucial aspect in pharmaceuticals and other chemical industries (Chen, Gao, Wang, Zhao, & Wang, 2012).
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) investigated pyridine derivatives, similar to the compound , for their antimicrobial activity. This research is significant for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Factor Xa Inhibitory Activity
Anselm et al. (2010) studied a series of pyrrolidine-3,4-dicarboxylic acid amides for their potential as factor Xa inhibitors, indicating its relevance in anticoagulant therapy (Anselm et al., 2010).
Bioconjugation in Aqueous Media
Nakajima and Ikada (1995) examined amide formation by carbodiimide, which is relevant to the compound's chemistry. Their findings are pivotal in bioconjugation techniques in biomedical applications (Nakajima & Ikada, 1995).
Synthesis of ω-Heterocyclic Amino Acids
Singh et al. (2005) utilized similar amide activation techniques for synthesizing ω-heterocyclic-β-amino acids. This is relevant in the development of novel pharmaceuticals (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Efficient Amidation Techniques
Kang et al. (2008) demonstrated the efficient amidation of carboxylic acids using compounds related to 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride. This is significant in organic and medicinal chemistry (Kang, Yim, Won, Kim, Kim, Kim, Lee, & Yoon, 2008).
Propiedades
IUPAC Name |
2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c14-12(17)13(7-3-9-16-13)6-1-4-11-5-2-8-15-10-11;/h2,5,8,10,16H,1,3-4,6-7,9H2,(H2,14,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJBVCNKLUGUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CN=CC=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



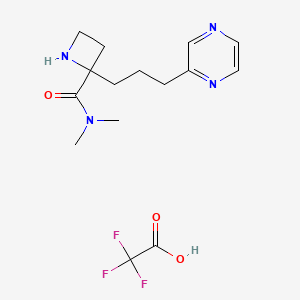

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-acetamide dihydrochloride](/img/structure/B1402580.png)
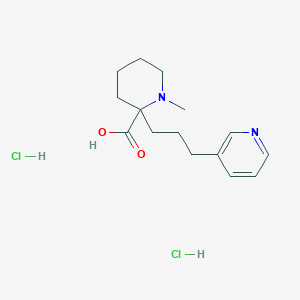
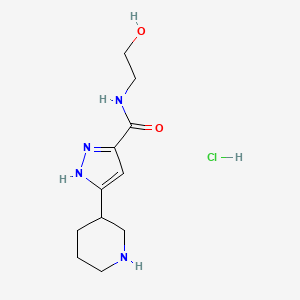
![3-[4-(4-Chloro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402584.png)
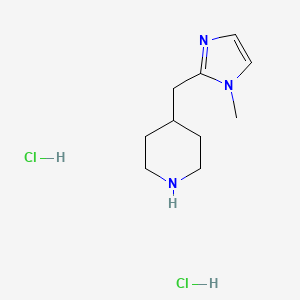
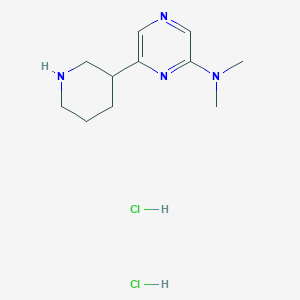
![N-[2-(5-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamide hydrochloride](/img/structure/B1402588.png)
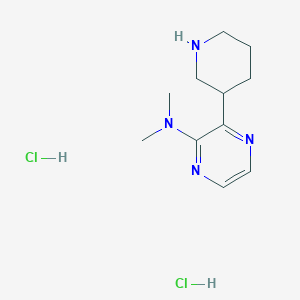
![[4-(2-Piperidin-3-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-aminehydrochloride](/img/structure/B1402590.png)
